molecular formula C9H12O4S B090996 2-Methoxyethyl benzenesulfonate CAS No. 17178-08-4

2-Methoxyethyl benzenesulfonate

Cat. No.: B090996
CAS No.: 17178-08-4
M. Wt: 216.26 g/mol
InChI Key: HAHSSWKSMRLGHG-UHFFFAOYSA-N
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Description

Preparation Methods

2-Methoxyethyl benzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonate ester . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Methoxyethyl benzenesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

2-Methoxyethyl benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl benzenesulfonate involves its ability to act as a sulfonating agent. The compound can transfer its sulfonate group to other molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

2-Methoxyethyl benzenesulfonate can be compared with other similar compounds such as:

  • Methyl benzenesulfonate
  • Ethyl benzenesulfonate
  • Isopropyl benzenesulfonate
  • 2-Phenylethyl benzenesulfonate

These compounds share similar chemical structures and reactivity patterns but differ in the nature of the alkyl group attached to the sulfonate ester. The uniqueness of this compound lies in its methoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to its analogs .

Properties

IUPAC Name

2-methoxyethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-12-7-8-13-14(10,11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHSSWKSMRLGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67584-43-4
Record name Poly(oxy-1,2-ethanediyl), α-(phenylsulfonyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67584-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60458346
Record name 2-METHOXYETHYL BENZENESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-08-4
Record name 2-METHOXYETHYL BENZENESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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